4-Hydroxypyrimidine-5-carboxamide is a compound that belongs to the class of pyrimidine derivatives, which are characterized by a six-membered aromatic ring containing nitrogen atoms. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly as a prolyl hydroxylase inhibitor, which can influence the hypoxia-inducible factor pathway. It is primarily classified under heterocyclic compounds and is recognized for its structural features that contribute to its reactivity and biological properties.
4-Hydroxypyrimidine-5-carboxamide can be sourced from various chemical libraries and synthetic pathways documented in scientific literature. It is classified as a pyrimidine derivative, specifically falling under the category of hydroxypyrimidines. These compounds are often studied for their pharmacological properties, including anti-cancer and anti-tubercular activities, as well as their role in modulating cellular responses to hypoxia .
The synthesis of 4-hydroxypyrimidine-5-carboxamide typically involves several key steps:
These reactions require careful control of conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular structure of 4-hydroxypyrimidine-5-carboxamide can be described as follows:
The structural representation can be visualized using molecular modeling software or chemical drawing tools, highlighting the functional groups that play critical roles in its reactivity .
4-Hydroxypyrimidine-5-carboxamide participates in various chemical reactions that are significant for its applications:
These reactions are essential for developing therapeutic agents targeting various diseases.
The mechanism of action of 4-hydroxypyrimidine-5-carboxamide primarily revolves around its role as an inhibitor of prolyl hydroxylases. Under normal oxygen conditions, these enzymes catalyze the hydroxylation of proline residues on hypoxia-inducible factors (HIF). This post-translational modification leads to HIF degradation via the ubiquitin-proteasome pathway.
When 4-hydroxypyrimidine-5-carboxamide inhibits prolyl hydroxylases:
This mechanism underscores the compound's potential therapeutic applications in treating anemia and ischemic conditions.
The physical and chemical properties of 4-hydroxypyrimidine-5-carboxamide include:
These properties are crucial for determining appropriate handling procedures and potential applications in drug formulation .
4-Hydroxypyrimidine-5-carboxamide has several notable applications in scientific research:
These applications highlight the compound's versatility in addressing critical health issues through innovative therapeutic strategies.
4-Hydroxypyrimidine-5-carboxamide (CAS: 4786-53-2) is systematically identified under IUPAC nomenclature as 4-hydroxypyrimidine-5-carboxamide, reflecting the positions of its hydroxyl (–OH) and carboxamide (–C(O)NH₂) substituents on the pyrimidine ring. Alternative IUPAC names include:
Its molecular formula is C₅H₅N₃O₂ (molecular weight: 139.11 g/mol), with the canonical SMILES notation OC₁=NC=NC=C₁C(=O)N [3] [7]. The compound is commercially available with ≥95% purity and is hygroscopic, requiring storage at 2–8°C in anhydrous conditions [9].
Table 1: Nomenclature and Identifiers of 4-Hydroxypyrimidine-5-carboxamide
Classification Type | Identifier |
---|---|
IUPAC Name | 4-hydroxypyrimidine-5-carboxamide |
CAS Number | 4786-53-2 |
Molecular Formula | C₅H₅N₃O₂ |
SMILES | OC₁=NC=NC=C₁C(=O)N |
Alternative Names | 3,4-Dihydro-4-oxo-5-pyrimidinecarboxamide; 6-oxo-1,6-dihydro-pyrimidine-5-carboxamide |
The compound exhibits prototropic tautomerism due to the enolizable hydroxyl group at the C4 position. This allows equilibrium between two dominant forms:
Density Functional Theory (DFT) studies confirm that the lactam form is energetically favored in the gas phase and polar solvents due to resonance stabilization. The carboxamide group at C5 further delocalizes electrons via conjugation with the pyrimidine ring’s π-system, enhancing stability. Natural Bond Orbital (NBO) analyses reveal hyperconjugative interactions involving lone pairs on the carbonyl oxygen (O=C) and ring nitrogen atoms, contributing to a resonance energy of ~25 kcal/mol [2].
X-ray Diffraction (XRD)
Single-crystal XRD studies confirm monoclinic crystal symmetry (space group P2₁/c) with unit cell parameters a = 5.42 Å, b = 8.37 Å, c = 12.19 Å, and β = 98.5°. The molecule adopts a near-planar geometry (deviation < 0.05 Å), with intermolecular hydrogen bonds (N–H⋯O and O–H⋯N) forming a 2D sheet-like network. The C5–C(=O) bond length measures 1.472 Å, indicating partial double-bond character due to resonance [9].
Nuclear Magnetic Resonance (NMR)
¹³C and ¹H NMR spectra (DMSO-d₆) exhibit the following key signals:
The downfield shift of C₄ (δ 158.2) confirms electron withdrawal by the hydroxyl group.
Infrared (IR) Spectroscopy
FT-IR spectra show characteristic bands at:
The absence of a free O–H stretch (3400–3500 cm⁻¹) supports intramolecular H-bonding with the adjacent carboxamide.
UV-Vis Spectroscopy
The compound exhibits λₘₐₓ at 285 nm (ε = 9,200 M⁻¹cm⁻¹) in methanol, attributed to π→π* transitions of the conjugated ring system. Time-Dependent DFT calculations align with this, identifying HOMO→LUMO transitions at 4.32 eV [2].
Table 2: Spectroscopic Assignments for 4-Hydroxypyrimidine-5-carboxamide
Technique | Observed Signal | Assignment |
---|---|---|
¹H NMR | δ 11.50 (s, 1H) | N₁H (ring) |
δ 8.10 (s, 1H) | H₆ (pyrimidine) | |
¹³C NMR | δ 165.8 | Carboxamide C=O |
δ 158.2 | C₄ (hydroxyl-substituted) | |
FT-IR | 1680 cm⁻¹ | Carboxamide C=O stretch |
1280 cm⁻¹ | C–O stretch (enol form) | |
UV-Vis | 285 nm | π→π* transition of conjugated system |
Thermodynamic Properties
DFT-derived thermodynamic parameters include:
Table 3: Crystallographic and Computational Parameters
Property | Value |
---|---|
Crystal system | Monoclinic |
Space group | P2₁/c |
Unit cell parameters | a = 5.42 Å, b = 8.37 Å, c = 12.19 Å, β = 98.5° |
Planarity deviation | < 0.05 Å |
C5–C(=O) bond length | 1.472 Å |
HOMO-LUMO gap (DFT) | 4.32 eV |
Dipole moment | 4.8 D |
Although excluded from detailed pharmacological discussion, the compound’s role as a precursor to bioactive molecules is established:
Its physicochemical properties (e.g., TPSA = 89.1 Ų, logP = -0.72) align with Lipinski’s rule for drug-likeness, facilitating membrane permeability in drug design [3] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7